![molecular formula C15H12N2O2S B4203192 2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetamide](/img/structure/B4203192.png)
2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetamide
概要
説明
2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetamide is a chemical compound that features a benzothiazole moiety linked to a phenoxyacetamide group Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
作用機序
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition ofMycobacterium tuberculosis, suggesting they may affect pathways related to bacterial growth and survival .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting they may inhibit the growth ofMycobacterium tuberculosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetamide typically involves the coupling of 2-aminobenzothiazole with 4-hydroxybenzaldehyde, followed by the formation of the phenoxyacetamide linkage. The reaction is usually carried out in an ethanol medium at elevated temperatures, around 50°C, with stirring for about an hour .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxyacetamides.
科学的研究の応用
2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
類似化合物との比較
Similar Compounds
- 2-(1,3-benzothiazol-2-yl)acetonitrile
- 2-(1,3-benzothiazol-2-yl)phenol
- 2-(1,3-benzothiazol-2-yl)aniline
Uniqueness
2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetamide is unique due to its specific phenoxyacetamide linkage, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for further research .
特性
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c16-14(18)9-19-11-7-5-10(6-8-11)15-17-12-3-1-2-4-13(12)20-15/h1-8H,9H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLNHZZHFLRXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


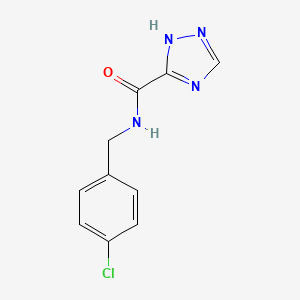
![4-(pentanoylamino)-N-[2-(pyridin-3-yloxy)propyl]benzamide](/img/structure/B4203122.png)
![4-[(2-bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B4203129.png)
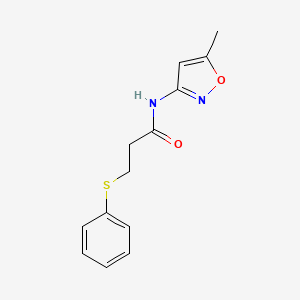
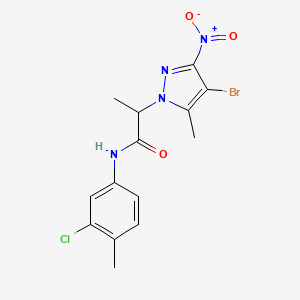
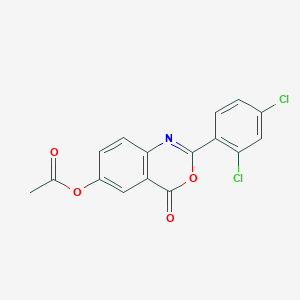
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4203157.png)
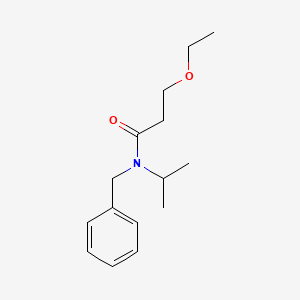
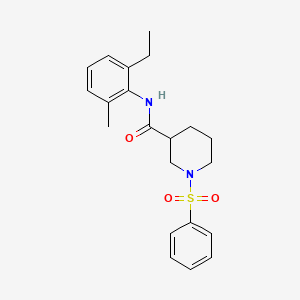
![[2,5-dioxo-3-(1-phenylethyl)-1-pyrrolidinyl]acetic acid](/img/structure/B4203169.png)
![2-[(4-bromobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide](/img/structure/B4203186.png)
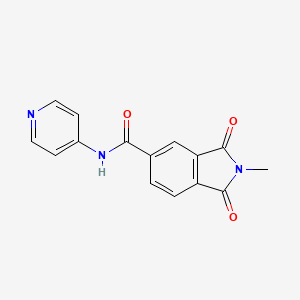
![N-[2-(4-chlorophenoxy)ethyl]-1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B4203209.png)
![5-[2-Hydroxy-3-(piperidin-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4203215.png)
